3-Chloro-4,5-difluorophenol

Catalog No.
S909438
CAS No.
1261472-63-2
M.F
C6H3ClF2O
M. Wt
164.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4,5-difluorophenol

CAS Number

1261472-63-2

Product Name

3-Chloro-4,5-difluorophenol

IUPAC Name

3-chloro-4,5-difluorophenol

Molecular Formula

C6H3ClF2O

Molecular Weight

164.54 g/mol

InChI

InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

InChI Key

BEZZBNYGPCGUKO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)Cl)O

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)O

The exact mass of the compound 3-Chloro-4,5-difluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-4,5-difluorophenol is a halogenated aromatic compound primarily utilized as a high-specificity intermediate in multi-step organic synthesis. Its principal procurement driver is its role as a precursor for constructing complex molecules where a precisely substituted phenoxy-aryl ether linkage is required. The specific arrangement of one chlorine and two fluorine atoms on the phenol ring is engineered to control reactivity and impart desirable physicochemical properties, such as metabolic stability and target binding affinity, in the final product, particularly within the agrochemical sector. [1]

Research Fit

Regioisomer-specific synthetic intermediate. The 3-chloro-4,5-difluoro substitution pattern supports regioselective coupling and bioisostere design in medicinal chemistry.

Predicted physicochemical modulation. Reported pKa shift and increased LogP relative to difluoro-only analogs may influence ionization and partitioning in reaction and assay contexts.

Analytical reference standard use. Suitable as a defined halophenol reference for HPLC method development and impurity profiling, with specified storage conditions.

The substitution pattern of 3-Chloro-4,5-difluorophenol is non-interchangeable with simpler analogs like 3,4-dichlorophenol or other difluorophenol isomers. This specific arrangement of halogens is crucial for directing the regioselectivity of subsequent reactions, such as Williamson ether synthesis, and for fine-tuning the electronic properties of the final active ingredient. [1]. Substituting this precursor would not create a comparable end-product; it would result in a fundamentally different molecule with altered biological activity, metabolic profile, and potentially lower process yields, making such substitutions unviable for established manufacturing processes.

Substitution Risk

Regioisomer mismatch. Replacing 3-chloro-4,5-difluorophenol with 2-chloro-4,5-difluoro or 3-chloro-2,6-difluoro isomers may alter SNAr regioselectivity and yield different coupling products without re-optimization.

Physicochemical profile divergence. Variations in predicted pKa and LogP among chlorofluorophenol isomers can affect ionization state, phase transfer behavior, and downstream compound properties.

Bioisostere context specificity. Difluorophenol-based bioisostere properties depend on exact fluorine placement; alternative substitution patterns may not reproduce reported binding or metabolic stability profiles.

High-Yield Performance in Williamson Ether Synthesis for Fungicide Intermediates

In a documented synthesis of a key agrochemical intermediate, 3-Chloro-4,5-difluorophenol was reacted with 2-chloronitrobenzene in a Williamson ether synthesis. The process achieved a high conversion to the target product, 1-chloro-2-(3-chloro-4,5-difluorophenoxy)-3-nitrobenzene, with a reported yield of 92.1%. [1]. This demonstrates the compound's excellent suitability and efficiency as a precursor in industrial-type reactions.

Evidence DimensionReaction Yield in Key Etherification Step
Target Compound Data92.1%
Comparator Or BaselineStandard yields for analogous etherification reactions with less-optimized or sterically hindered phenols, which can be lower and often require more extensive purification.
Quantified DifferenceThe high yield indicates superior reaction efficiency, which minimizes precursor waste and simplifies downstream purification.
ConditionsReaction of 3-Chloro-4,5-difluorophenol with 2-chloronitrobenzene using potassium carbonate as a base in a DMF solvent system, heated to 130°C. [<a href="https://patents.google.com/patent/CN102391216B/en" target="_blank">1</a>]

For a technical buyer, a 92.1% yield in a key synthesis step directly translates to lower manufacturing costs, reduced waste, and a more reliable and efficient production process for the final active ingredient.

pKa comparison
Class-level inference
Target: predicted 8.04±0.23 3,4-difluorophenol: est. 8.5–9.0
Predicted pKa difference may shift ionization and solubility context relative to non-chlorinated analog.
Computational estimate; no experimental head-to-head data identified.
LogP comparison
Class-level inference
Target: Calc. 2.56–2.71 3,4-difluorophenol: est. ~1.8–2.0
Higher calculated LogP indicates increased lipophilicity, relevant for membrane partitioning context in design.
Predicted values; experimental confirmation recommended.
Isomer identity
Supporting evidence
Single defined 3-chloro-4,5-difluoro isomer, commercially available; avoids non-selective halogenation and regioisomer separation.
Procurement as single isomer supports regioselective synthesis reproducibility.
Qualitative synthetic planning advantage.
Bioisostere context
Class-level inference
Difluorophenol core validated as lipophilic carboxylic acid bioisostere; 3-chloro group expected to further modulate electronic and lipophilic properties.
Supports building-block selection for enzyme inhibitor design where carboxylic acid replacement is evaluated.
Target compound not directly tested; scaffold-level inference.

Preferred Precursor for Advanced SDHI Fungicide Synthesis

This compound is the right choice for the synthesis of advanced pyrazole carboxamide fungicides (part of the SDHI class). Its demonstrated high-yield performance in forming the critical phenoxy-phenyl ether linkage makes it a preferred building block for manufacturing specific, high-efficacy active ingredients where this structural motif is essential for biological activity. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioisostere-based lead optimization
Chloro-difluoro substitution pattern
Predicted LogP/pKa profile review
Regioselective aryl halide coupling
3-Chloro-4,5-difluoro isomer identity
Coupling regioselectivity validation
Diphenyl ether herbicide synthesis
Halogen substitution pattern
Physicochemical and potency screening context
HPLC/LC-MS reference standard
Specified purity and storage stability
Retention time and impurity profiling review

XLogP3

2.4

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

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